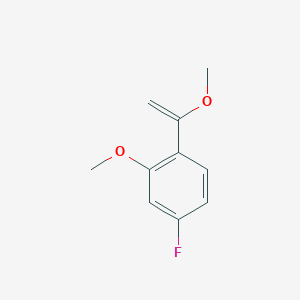
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate typically involves the reaction of 2,6-dibromo-4-trifluoromethoxyaniline with thiophosgene (CSCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although these reactions are less common.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Proteomics: It is used as a reagent for labeling and identifying proteins in complex mixtures.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the isothiocyanate group (-N=C=S), which can react with amino, hydroxyl, and thiol groups in proteins and other biomolecules . This covalent modification can alter the function of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,6-Dibromo-4-trifluoromethoxyphenyl isothiocyanate is unique due to the presence of both bromine and trifluoromethoxy groups, which enhance its reactivity and stability. Similar compounds include:
Phenyl isothiocyanate: Lacks the halogen and trifluoromethoxy groups, making it less reactive.
Benzyl isothiocyanate: Contains a benzyl group instead of the trifluoromethoxy group, leading to different reactivity and biological properties.
Allyl isothiocyanate: Contains an allyl group, which imparts different chemical and biological characteristics.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C8H2Br2F3NOS |
|---|---|
Poids moléculaire |
376.98 g/mol |
Nom IUPAC |
1,3-dibromo-2-isothiocyanato-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H2Br2F3NOS/c9-5-1-4(15-8(11,12)13)2-6(10)7(5)14-3-16/h1-2H |
Clé InChI |
HCIDHLJKBHKHMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)N=C=S)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(6-Quinolyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13679879.png)





![(2S,4R)-4-Hydroxy-N-[2-hydroxy-4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B13679899.png)

![methyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B13679915.png)
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)



![Methyl 2-[3-(tert-Butyl)-4-hydroxyphenyl]acetate](/img/structure/B13679951.png)
